molecular formula C10H14N2O2 B8372451 ethyl-N-(3-methylpyridinyl)glycinate

ethyl-N-(3-methylpyridinyl)glycinate

Cat. No.: B8372451
M. Wt: 194.23 g/mol
InChI Key: YITBWCCQQKVIDC-UHFFFAOYSA-N
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Description

Ethyl-N-(3-methylpyridinyl)glycinate is a glycine-derived ester featuring a 3-methylpyridinyl substituent. This compound belongs to a broader class of N-substituted glycinate esters, which are characterized by their versatility in coordination chemistry, photophysical applications, and biological interactions. The 3-methylpyridinyl group introduces steric and electronic effects that distinguish it from other glycinate derivatives, influencing its solubility, reactivity, and binding behavior .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-[(3-methylpyridin-2-yl)amino]acetate

InChI

InChI=1S/C10H14N2O2/c1-3-14-9(13)7-12-10-8(2)5-4-6-11-10/h4-6H,3,7H2,1-2H3,(H,11,12)

InChI Key

YITBWCCQQKVIDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

Ethyl-N-salicylideneglycinate derivatives (e.g., compounds 1–4 in ) exhibit solvatochromic and luminescent properties governed by intramolecular hydrogen bonding and tautomerization between enol-imine and keto-enamine forms . In contrast, ethyl-N-(3-methylpyridinyl)glycinate lacks the salicylidene moiety, eliminating proton transfer-driven tautomerism.

Table 1: Photophysical Comparison of Glycinate Derivatives

Compound Substituent Key Property Reference
Ethyl-N-salicylideneglycinate Salicylidene Tautomer-dependent luminescence
This compound 3-Methylpyridinyl No tautomerism; potential π-π interactions

DNA Interaction Modes: Glycinate vs. Acac Ligands

highlights that glycinate ligands in copper complexes favor minor groove binding, while acetylacetonate (acac) ligands promote intercalation. For this compound, the bulky 3-methylpyridinyl group likely exacerbates steric hindrance, further disfavoring intercalation. Methyl-substituted aromatic ligands (e.g., in phenanthroline) are known to impede DNA intercalation due to steric clashes , suggesting similar limitations for the target compound.

Key Findings from DNA Interaction Studies

  • Glycinate ligands: 95% population in minor groove binding .
  • Acac ligands: 93% population in intercalation .
  • Methyl groups on aromatic rings reduce intercalation efficiency .

Solubility and Physicochemical Properties

This compound, as an ester, is expected to exhibit higher lipophilicity compared to ionic glycinate salts (e.g., potassium or sodium glycinate). demonstrates that counterions (K⁺ vs. Na⁺) influence solubility in CO₂-loaded systems, with sodium glycinate forming hydrates more readily. The pyridinyl group in the target compound may enhance solubility in polar aprotic solvents due to its heteroaromatic nature, distinguishing it from aliphatic glycinate derivatives.

Table 2: Solubility Trends in Glycinate Derivatives

Compound Solubility Profile Key Factor Reference
Potassium glycinate High in aqueous CO₂; no hydrates Ionic character, K⁺ counterion
This compound Moderate in organic solvents Ester group, pyridinyl ring

Comparison with Other Glycinate Esters

  • Methyl-N-(methylsulfonyl)glycinate (): The sulfonyl group enhances electrophilicity, contrasting with the pyridinyl group’s resonance effects.

Table 3: Electronic Effects of Substituents

Compound Substituent Electronic Effect
This compound 3-Methylpyridinyl Mild electron donation via resonance
Methyl-N-(chlorophenyl)glycinate Chlorophenyl Strong electron withdrawal

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